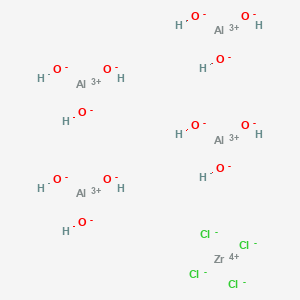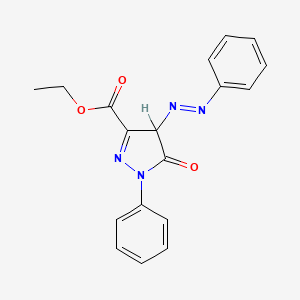
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester is a complex organic compound with the molecular formula C18H16N4O3. This compound is known for its unique structure, which includes a pyrazole ring, a phenyl group, and an azo linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester typically involves the reaction of 1-phenyl-3-carbethoxypyrazolone with diazonium salts. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester is used in several scientific research fields:
Chemistry: It is studied for its unique chemical properties and reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester involves its interaction with various molecular targets. The azo linkage can undergo reduction to form amines, which may interact with biological molecules. The pyrazole ring and phenyl groups can also participate in various biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-4-(phenylazo)-, ethyl ester include:
1-Phenyl-3-carbethoxypyrazolone: A precursor in the synthesis of the target compound.
2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester: Another pyrazole derivative with similar chemical properties.
3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone: A related compound with a different substitution pattern. The uniqueness of this compound lies in its azo linkage and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1914-78-9 |
|---|---|
Molekularformel |
C18H16N4O3 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
ethyl 5-oxo-1-phenyl-4-phenyldiazenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C18H16N4O3/c1-2-25-18(24)16-15(20-19-13-9-5-3-6-10-13)17(23)22(21-16)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI-Schlüssel |
OLKBWCZRGYXKJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


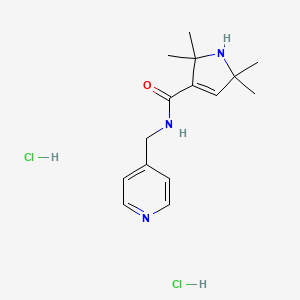
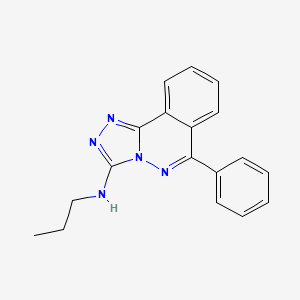
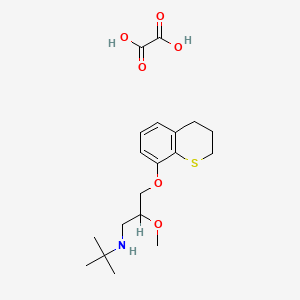
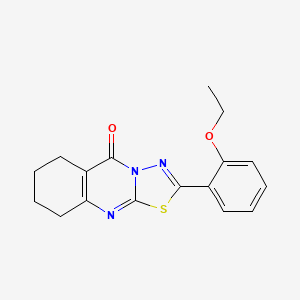

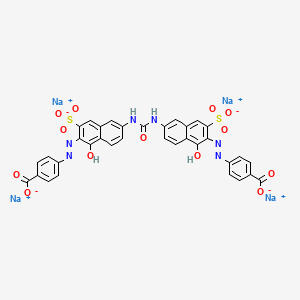
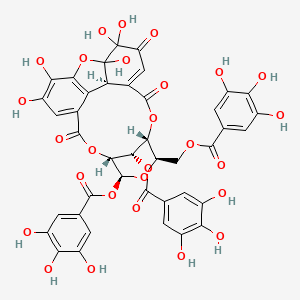
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
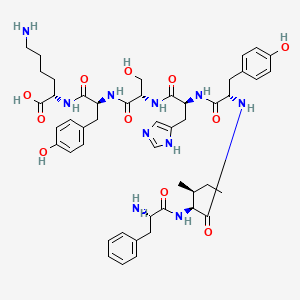
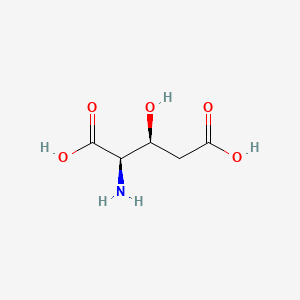
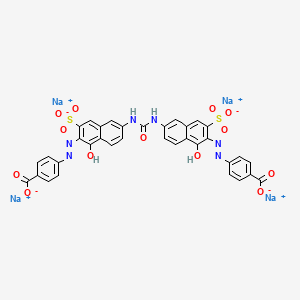
![thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12752463.png)
